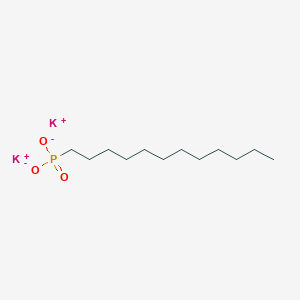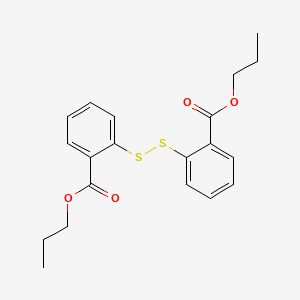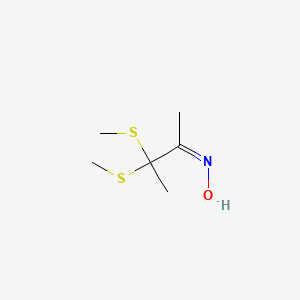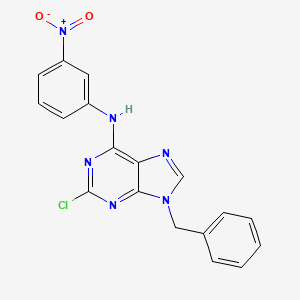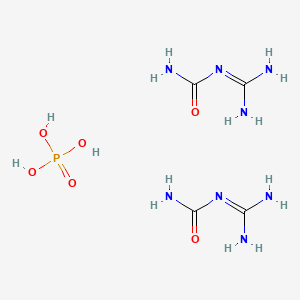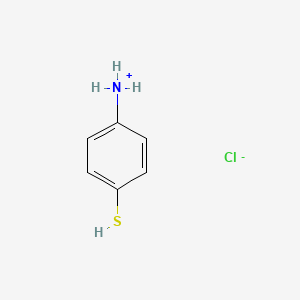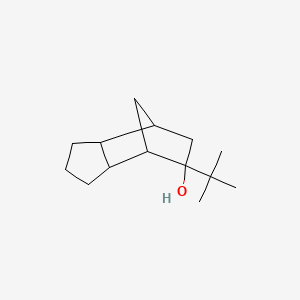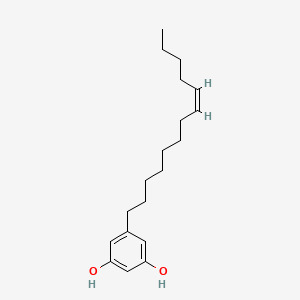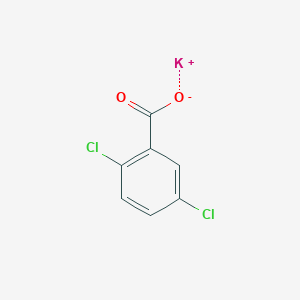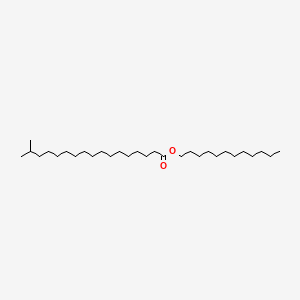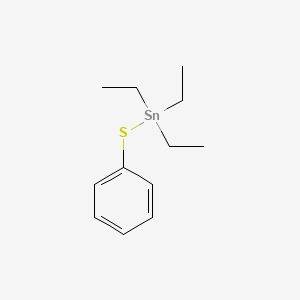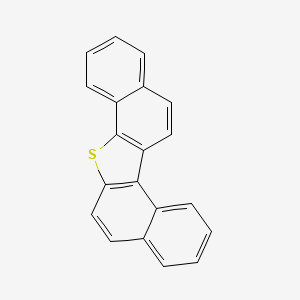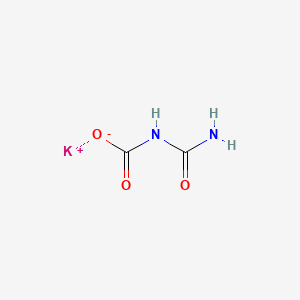
Potassium carbamoylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium carbamoylcarbamate, also known as potassium allophanate, is a chemical compound with the molecular formula C₂H₃KN₂O₃. It is a salt derived from carbamic acid and is known for its stability and unique properties. This compound is used in various scientific and industrial applications due to its reactivity and ability to form stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium carbamoylcarbamate can be synthesized through the reaction of urea with potassium hydroxide. The reaction typically involves heating urea in the presence of potassium hydroxide, leading to the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of urea with potassium hydroxide under specific temperature and pressure conditions. The process ensures high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium carbamoylcarbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield various reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and ammonia, while reduction can produce different amines.
Wissenschaftliche Forschungsanwendungen
Potassium carbamoylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizing agent in various chemical reactions.
Biology: It is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of potassium carbamoylcarbamate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that form stable complexes with other molecules. Its ability to donate and accept electrons makes it a versatile compound in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Ammonium carbamate: Similar in structure but contains ammonium instead of potassium.
Sodium carbamoylcarbamate: Similar but contains sodium instead of potassium.
Ethyl carbamate: An ester of carbamic acid, differing in its organic functional groups.
Uniqueness: Potassium carbamoylcarbamate is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications. Its potassium ion provides distinct properties compared to other carbamates, influencing its solubility and reactivity in various chemical environments.
Eigenschaften
CAS-Nummer |
26479-35-6 |
|---|---|
Molekularformel |
C2H3KN2O3 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
potassium;N-carbamoylcarbamate |
InChI |
InChI=1S/C2H4N2O3.K/c3-1(5)4-2(6)7;/h(H,6,7)(H3,3,4,5);/q;+1/p-1 |
InChI-Schlüssel |
CLFBVDCVUBZWEH-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(N)NC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


